2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

Description

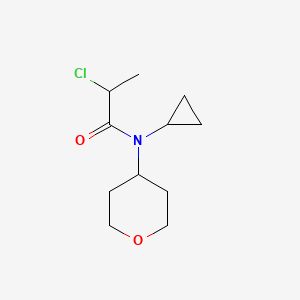

2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide (CAS: 2092706-84-6) is a synthetic organic compound with the molecular formula C₁₁H₁₈ClNO₂ and a molecular weight of 231.72 g/mol . Structurally, it features a propanamide backbone substituted with a chlorine atom at the 2-position, a cyclopropyl group, and a tetrahydro-2H-pyran-4-yl moiety on the nitrogen atom.

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-(oxan-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO2/c1-8(12)11(14)13(9-2-3-9)10-4-6-15-7-5-10/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNWBBFJERFMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C1CC1)C2CCOCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is a compound of interest in pharmaceutical research, particularly as a potential androgen receptor antagonist. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a chloro group, a cyclopropyl moiety, and a tetrahydropyran ring, contributing to its unique biological properties. Its structure can be represented as follows:

Research indicates that compounds similar to this compound may function as androgen receptor antagonists. This mechanism involves binding to the androgen receptor, inhibiting the action of androgens like testosterone, which can be beneficial in treating conditions such as prostate cancer.

Anticancer Activity

Studies have demonstrated that related compounds exhibit significant anticancer properties. For example, the compound's structural analogs have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications to the tetrahydropyran ring enhance cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | HCT-15 | TBD | Potential AR antagonist |

| Analog A | MCF-7 | 1.61 ± 1.92 | High efficacy |

| Analog B | HCT-116 | 1.98 ± 1.22 | Notable growth inhibition |

Anticonvulsant Activity

Some studies have reported anticonvulsant properties in compounds with similar structures. For instance, certain thiazole derivatives have shown promise in reducing seizure activity in animal models.

Case Studies

- Study on Androgen Receptor Antagonists : A recent study focused on synthesizing various carboxamide derivatives, including our compound of interest. The findings indicated that these derivatives could effectively inhibit androgen receptor activity, suggesting their potential use in hormone-related therapies .

- Evaluation of Cytotoxic Effects : In vitro tests conducted on different cancer cell lines revealed that modifications in the cyclopropyl and tetrahydropyran groups significantly affected cytotoxicity levels. Compounds with enhanced hydrophobic interactions displayed better performance against tumor cells .

- SAR Analysis : A comprehensive SAR study identified key structural features that contribute to biological activity. The presence of electron-withdrawing groups like chlorine was found to enhance the potency of these compounds against cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

- Molecular Formula: C₁₁H₂₀ClNO₃

- Molecular Weight : 249.73 g/mol

- Key Differences: Substituent on Nitrogen: Replaces the cyclopropyl group with a 2-methoxyethyl chain. Steric Effects: The linear 2-methoxyethyl chain may reduce steric hindrance compared to the rigid cyclopropyl ring .

2-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

- Molecular Formula: C₉H₁₆ClNO₂

- Molecular Weight : 205.68 g/mol

- Key Differences :

- Backbone Shortening : Acetamide (C₂ chain) instead of propanamide (C₃ chain), reducing molecular weight by ~26 g/mol.

- Substituent on Nitrogen : Ethyl group instead of cyclopropyl, offering lower steric demand and increased conformational flexibility.

- Reactivity : The shorter acyl chain may alter electrophilicity at the chlorine-bearing carbon .

Physicochemical Properties

Reactivity and Stability

- Cyclopropyl Analogue : The strained cyclopropyl ring may increase susceptibility to ring-opening reactions under acidic or oxidative conditions. Its rigidity could also limit conformational flexibility in biological systems .

- However, the ethyl chain’s flexibility might reduce metabolic stability compared to cyclopropyl .

- Ethyl Acetamide Analogue : The shorter backbone and absence of strained rings suggest greater stability under thermal stress but reduced steric protection for the chlorine atom, possibly accelerating hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.